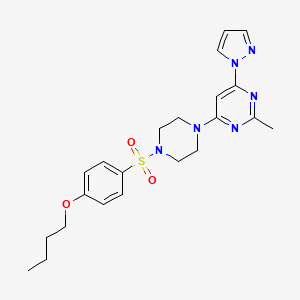

4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Description

This compound features a pyrimidine core substituted at the 2-position with a methyl group and at the 6-position with a 1H-pyrazole moiety. The 4-position of the pyrimidine is linked to a piperazine ring, which is further modified by a sulfonamide group attached to a 4-butoxyphenyl substituent. The sulfonamide linkage may enhance hydrogen-bonding interactions in biological systems, while the pyrazole and piperazine groups contribute to heterocyclic diversity, a common feature in kinase inhibitors or GPCR-targeting agents .

Properties

IUPAC Name |

4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S/c1-3-4-16-31-19-6-8-20(9-7-19)32(29,30)27-14-12-26(13-15-27)21-17-22(25-18(2)24-21)28-11-5-10-23-28/h5-11,17H,3-4,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMYQHKQSHHIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS Number: 1170379-58-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 456.6 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease processes. The following subsections provide a detailed examination of its pharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide functionalities are known for their effectiveness against various bacterial strains. In a study evaluating related compounds, IC values as low as 2.14 µM were reported, suggesting potent antibacterial activity that could be further explored for clinical applications .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurological functions and microbial metabolism, respectively. AChE inhibitors are particularly valuable in treating conditions like Alzheimer's disease, while urease inhibitors are relevant in managing infections caused by urease-producing bacteria .

| Enzyme | IC50 Values (µM) |

|---|---|

| Acetylcholinesterase | 0.63 |

| Urease | 1.13 |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar piperazine derivatives have been associated with cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety may enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymatic Targets : The sulfonamide group likely facilitates binding to active sites on target enzymes, inhibiting their function.

- Modulation of Signaling Pathways : Interaction with cellular receptors may alter downstream signaling pathways, affecting cell proliferation and survival.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Study on Antimicrobial Activity : A recent investigation into piperazine derivatives demonstrated significant inhibition of bacterial growth, supporting the potential use of similar compounds in antibiotic development .

- Evaluation of Anticancer Properties : Research has highlighted the anticancer effects of piperazine-based compounds on various cancer cell lines, indicating a need for further exploration of this compound's efficacy in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate. The sulfonamide linkage enhances its ability to interact with bacterial enzymes, which may lead to the development of new treatments for resistant strains.

Anticancer Properties

The compound has also demonstrated anticancer activity, particularly against human cancer cell lines. Certain derivatives of piperazine compounds have been noted for their antiproliferative effects, indicating potential therapeutic applications in oncology. The mechanism of action may involve the inhibition of specific pathways crucial for cancer cell survival and proliferation.

Biochemical Probes

The unique structure allows it to serve as a biochemical probe or inhibitor in various biological studies. Its ability to bind selectively to enzymes or receptors involved in disease pathways makes it valuable for elucidating mechanisms of action in cellular processes.

Drug Development

Due to its diverse functional groups, the compound is being explored for modifications that could enhance efficacy or reduce side effects in therapeutic applications. This adaptability positions it as a promising candidate for drug development aimed at treating infections and cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Implications

Table 1: Key Structural Comparisons

Analysis of Substituent Effects

Sulfonamide vs. Amide Linkages: The target compound and the fluorophenyl analog utilize sulfonamide groups, which are more polar and rigid compared to the amide linkage in the difluorobenzoyl derivative .

Fluorine vs. Alkoxy Groups :

- The 4-fluorophenyl analog replaces the butoxy group with fluorine, reducing steric bulk and lipophilicity. Fluorine’s electronegativity may enhance metabolic stability and binding interactions in hydrophobic pockets. In contrast, the butoxy group in the target compound increases lipophilicity, which could prolong half-life but may also increase off-target interactions.

The imidazole sulfonyl group may engage in π-π stacking or metal coordination, distinct from the butoxyphenyl’s hydrophobic interactions.

Alkylsulfonyl and Pyrazole Substitutions :

- The ethylsulfonyl group in is less sterically demanding than aryl sulfonates, possibly improving solubility. The 1-ethyl-3-methylpyrazole substituent may modulate steric hindrance compared to the simpler 1H-pyrazole in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.